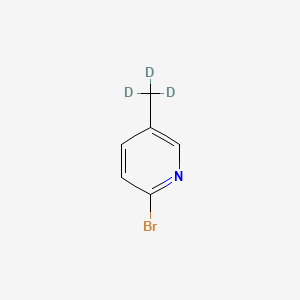

Betahistin-d3-Dihydrochlorid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

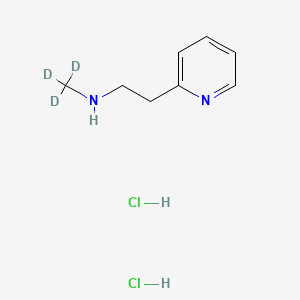

Betahistin-d3 (Hydrochlorid) ist eine deuterierte Form von Betahistin, einem Histamin-ähnlichen Medikament gegen Schwindel. Es wird hauptsächlich zur Behandlung von Symptomen im Zusammenhang mit der Ménière-Krankheit eingesetzt, wie z. B. Schwindel, Tinnitus und Hörverlust . Die deuterierte Form, Betahistin-d3, wird häufig in der wissenschaftlichen Forschung eingesetzt, um die Pharmakokinetik und den Metabolismus von Betahistin aufgrund seiner stabilen Isotopenmarkierung zu untersuchen.

Herstellungsmethoden

Synthesewege und Reaktionsbedingungen

Betahistin-d3 (Hydrochlorid) kann durch einen mehrstufigen Prozess aus deuterierten Vorstufen synthetisiert werden. Die Synthese beinhaltet die Reaktion von deuteriertem Pyridin mit deuteriertem Ethylamin unter kontrollierten Bedingungen, um das gewünschte Produkt zu bilden. Die Reaktion erfordert typischerweise einen Katalysator und wird unter einer inerten Atmosphäre durchgeführt, um unerwünschte Nebenreaktionen zu verhindern .

Industrielle Produktionsmethoden

Die industrielle Produktion von Betahistin-d3 (Hydrochlorid) beinhaltet eine großtechnische Synthese unter ähnlichen Reaktionsbedingungen wie im Labor. Der Prozess ist auf höhere Ausbeuten und Reinheit optimiert und beinhaltet oft mehrere Reinigungsschritte wie Umkristallisation und Chromatographie, um sicherzustellen, dass das Endprodukt die pharmazeutischen Standards erfüllt .

Wissenschaftliche Forschungsanwendungen

Betahistin-d3 (Hydrochlorid) wird aufgrund seiner stabilen Isotopenmarkierung in der wissenschaftlichen Forschung häufig eingesetzt. Seine Anwendungen umfassen:

Pharmakokinetische Studien: Anwendung zur Untersuchung der Absorption, Verteilung, des Metabolismus und der Ausscheidung von Betahistin im Körper.

Analyse des Stoffwechselwegs: Hilft bei der Identifizierung und Quantifizierung von Metaboliten von Betahistin.

Arzneimittelwechselwirkungsstudien: Anwendung zur Untersuchung möglicher Wechselwirkungen zwischen Betahistin und anderen Arzneimitteln.

Klinische Forschung: Einsatz in klinischen Studien zur Bewertung der Wirksamkeit und Sicherheit von Betahistin bei der Behandlung der Ménière-Krankheit.

Wirkmechanismus

Betahistin-d3 (Hydrochlorid) entfaltet seine Wirkungen hauptsächlich durch seine Wirkung auf Histaminrezeptoren. Es wirkt als schwacher Agonist an Histamin-H1-Rezeptoren und als Antagonist an Histamin-H3-Rezeptoren . Diese duale Wirkung führt zu einer Vasodilatation und erhöhten Permeabilität im Innenohr, was hilft, die Symptome der Ménière-Krankheit durch Verringerung des Endolymphdrucks zu lindern .

Wirkmechanismus

Target of Action

Betahistine-d3 dihydrochloride primarily targets histamine receptors , specifically the H1 and H3 receptors . These receptors are located on blood vessels in the inner ear . The H1 receptor is a weak agonist, while the H3 receptor is a strong antagonist .

Mode of Action

Betahistine-d3 dihydrochloride acts as a weak agonist at histamine H1 receptors and a potent antagonist at H3 receptors . As an agonist of H1 receptors, it causes local vasodilation and increased permeability . As an antagonist of H3 receptors, it increases the generation of neuronal excitation, for example, in the vestibular nuclei .

Biochemical Pathways

The action of Betahistine-d3 dihydrochloride on histamine receptors influences the endolymphatic fluid homeostasis in the ear . This action helps to reverse the underlying problem of endolymphatic hydrops .

Pharmacokinetics

Betahistine-d3 dihydrochloride undergoes extensive first-pass metabolism to the major inactive metabolite 2-pyridyl acetic acid (2PAA) . Due to the extremely low plasma levels of Betahistine-d3 dihydrochloride, 2PAA can be considered a surrogate index for quantitation of the parent drug . The pharmacokinetic parameters such as Cmax, AUC0–t, AUC0–∞, Tmax, and Thalf have been calculated for each subject from concentrations of 2-PAA in plasma .

Result of Action

The primary result of Betahistine-d3 dihydrochloride action is the reduction of episodes of vertigo associated with Ménière’s disease . It is thought to reduce symptoms through its actions on histamine receptors . The overall monthly attack rate fell significantly by the factor 0.758 (0.705 to 0.816; P<0.001) .

Biochemische Analyse

Biochemical Properties

Betahistine-d3 dihydrochloride interacts with histamine receptors, specifically, it acts as an agonist of the H1 histamine receptor and an antagonist of the H3 histamine receptor . These interactions play a crucial role in its biochemical reactions . The compound’s molecular properties have been studied using ab initio MO-LCAO-SCF method .

Cellular Effects

Betahistine-d3 dihydrochloride has significant effects on various types of cells and cellular processes. It influences cell function by interacting with histamine receptors . This interaction can impact cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of Betahistine-d3 dihydrochloride involves its actions on histamine receptors. As a histamine H1 receptor agonist and a H3 receptor antagonist, it changes the generation of neuronal excitation . This interaction at the molecular level can lead to changes in gene expression and can influence enzyme activation or inhibition .

Temporal Effects in Laboratory Settings

The effects of Betahistine-d3 dihydrochloride over time in laboratory settings have been observed in several studies. For instance, a study showed that the incidence of attacks related to Meniere’s disease did not differ between different treatment groups over time . The overall monthly attack rate fell significantly .

Dosage Effects in Animal Models

In animal models, the effects of Betahistine-d3 dihydrochloride vary with different dosages. A study conducted on cats showed that betahistine treatment at different doses led to different outcomes . Lower doses had no effects on postural function recovery but induced an acute symptomatic effect characterized by a fast balance improvement . Higher doses induced both this acute effect and a significant acceleration of the recovery process .

Metabolic Pathways

Betahistine-d3 dihydrochloride is involved in metabolic pathways related to histamine. It is metabolized primarily into the inactive metabolite 2-pyridylacetic acid . There is both clinical and in vitro evidence that monoamine oxidase enzymes are responsible for the metabolism of betahistine .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Betahistine-d3 (hydrochloride) can be synthesized through a multi-step process starting from deuterated precursors. The synthesis involves the reaction of deuterated pyridine with deuterated ethylamine under controlled conditions to form the desired product. The reaction typically requires a catalyst and is carried out under an inert atmosphere to prevent unwanted side reactions .

Industrial Production Methods

Industrial production of Betahistine-d3 (hydrochloride) involves large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for higher yields and purity, often involving multiple purification steps such as recrystallization and chromatography to ensure the final product meets pharmaceutical standards .

Analyse Chemischer Reaktionen

Arten von Reaktionen

Betahistin-d3 (Hydrochlorid) unterliegt verschiedenen Arten chemischer Reaktionen, darunter:

Oxidation: Betahistin kann zu 2-Pyridylessigsäure oxidiert werden, seinem primären Metaboliten.

Substitution: Es kann Substitutionsreaktionen, insbesondere N-Acetylierung, eingehen, um N-Acetyl-Betahistin zu bilden.

Häufige Reagenzien und Bedingungen

Oxidation: Häufige Oxidationsmittel sind Wasserstoffperoxid und Kaliumpermanganat.

Substitution: Essigsäureanhydrid und Triethylamin werden üblicherweise für N-Acetylierungsreaktionen verwendet.

Hauptprodukte

Oxidation: 2-Pyridylessigsäure

Substitution: N-Acetyl-Betahistin

Vergleich Mit ähnlichen Verbindungen

Betahistin-d3 (Hydrochlorid) kann mit anderen Histaminanaloga und Schwindelmitteln verglichen werden:

Betahistin-Dihydrochlorid: Die nicht-deuterierte Form, die üblicherweise in klinischen Umgebungen verwendet wird.

Betahistin-Mesilat: Eine weitere Salzform von Betahistin, die austauschbar mit der Dihydrochloridform verwendet wird, jedoch mit unterschiedlichen pharmakokinetischen Eigenschaften.

Dimenhydrinat: Ein Antihistaminikum zur Behandlung von Reisekrankheit und Schwindel, jedoch mit einem anderen Wirkmechanismus.

Betahistin-d3 (Hydrochlorid) ist aufgrund seiner stabilen Isotopenmarkierung einzigartig und daher besonders wertvoll in Forschungsumgebungen für detaillierte pharmakokinetische und metabolische Studien .

Eigenschaften

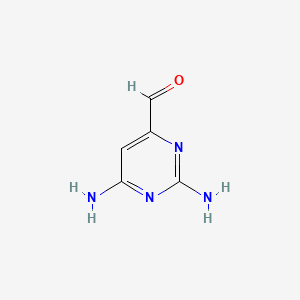

IUPAC Name |

2-pyridin-2-yl-N-(trideuteriomethyl)ethanamine;dihydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2.2ClH/c1-9-7-5-8-4-2-3-6-10-8;;/h2-4,6,9H,5,7H2,1H3;2*1H/i1D3;; |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XVDFMHARQUBJRE-GXXYEPOPSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCCC1=CC=CC=N1.Cl.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])NCCC1=CC=CC=N1.Cl.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14Cl2N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.13 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[4-[3-(1,1,1,2,3,3,3-Heptadeuteriopropan-2-ylamino)-2-hydroxypropoxy]naphthalen-1-yl] hydrogen sulfate](/img/structure/B563284.png)

![7-Methyl-1-oxa-3-azaspiro[4.4]nonane-2,4-dione](/img/structure/B563293.png)

![3-cyano-2-(sulfamoylamino)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene](/img/structure/B563296.png)

![2-Amino-3,7,8-trimethyl-3H-imidazo[4,5-f]quinoxaline-d3](/img/structure/B563297.png)

![7-Benzyloxy-N-des[[2-(2-hydroxy)ethoxy]ethyl] Quetiapine-d8](/img/structure/B563300.png)